molecular formula C15H12ClNO3 B4682723 [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate

Cat. No.: B4682723
M. Wt: 289.71 g/mol
InChI Key: BMWXPBHEGRWRMB-UHFFFAOYSA-N
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Description

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with a chlorobenzoate group

Properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-7-13(18)8-10(2)14(9)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWXPBHEGRWRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate typically involves the reaction of 2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylideneamine with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzoates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the specific reaction conditions. This allows it to participate in redox reactions and influence cellular processes involving oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate is unique due to its specific combination of a cyclohexadienone moiety with a chlorobenzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate

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